Thiazolo[3,2-b][2,4]benzodiazepine, 5,10-dihydro-3-Methyl-2-[4-[3-[(2R)-2-Methyl-1-pyrrolidinyl]propoxy]phenyl]-
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Overview
Description
Thiazolo[3,2-b][2,4]benzodiazepine, 5,10-dihydro-3-Methyl-2-[4-[3-[(2R)-2-Methyl-1-pyrrolidinyl]propoxy]phenyl]- is a complex heterocyclic compound. It belongs to the class of benzodiazepines, which are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties . This compound’s unique structure combines a thiazole ring with a benzodiazepine core, making it a subject of interest in medicinal chemistry.
Preparation Methods
The synthesis of Thiazolo[3,2-b][2,4]benzodiazepine, 5,10-dihydro-3-Methyl-2-[4-[3-[(2R)-2-Methyl-1-pyrrolidinyl]propoxy]phenyl]- typically involves multiple steps. One common method includes the regioselective electrophilic cyclization of 3-[(2-alken-1-yl)sulfanyl]-4H-1,2,4-triazoles . The reaction conditions often involve the use of halogenating agents such as selenium tetrahalogenides or tellurium tetrahalogenides. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.
Scientific Research Applications
Thiazolo[3,2-b][2,4]benzodiazepine, 5,10-dihydro-3-Methyl-2-[4-[3-[(2R)-2-Methyl-1-pyrrolidinyl]propoxy]phenyl]- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its biological activities make it a candidate for studying antimicrobial and anti-inflammatory mechanisms.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to receptors in the central nervous system, modulating neurotransmitter release and activity. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, its anticonvulsant properties may involve the modulation of GABAergic pathways .
Comparison with Similar Compounds
Thiazolo[3,2-b][2,4]benzodiazepine, 5,10-dihydro-3-Methyl-2-[4-[3-[(2R)-2-Methyl-1-pyrrolidinyl]propoxy]phenyl]- can be compared with other similar compounds such as:
Thiazolo[3,2-a]pyridines: Known for their antimicrobial and antitumor activities.
Thiazolo[3,2-b][1,2,4]triazoles: Exhibiting a wide range of biological activities including antimicrobial and anti-inflammatory properties.
Thiazolo[3,4-b][1,3,4]thiadiazines: Used in drug design and development for their diverse pharmacological activities. The uniqueness of Thiazolo[3,2-b][2,4]benzodiazepine lies in its specific combination of a thiazole ring with a benzodiazepine core, which imparts distinct biological activities and chemical properties.
Properties
Molecular Formula |
C26H31N3OS |
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Molecular Weight |
433.6 g/mol |
IUPAC Name |
1-methyl-2-[4-[3-[(2R)-2-methylpyrrolidin-1-yl]propoxy]phenyl]-5,10-dihydro-[1,3]thiazolo[3,2-b][2,4]benzodiazepine |
InChI |
InChI=1S/C26H31N3OS/c1-19-7-5-14-28(19)15-6-16-30-24-12-10-21(11-13-24)25-20(2)29-18-23-9-4-3-8-22(23)17-27-26(29)31-25/h3-4,8-13,19H,5-7,14-18H2,1-2H3/t19-/m1/s1 |
InChI Key |
QOLYCOJQUSUCGR-LJQANCHMSA-N |
Isomeric SMILES |
C[C@@H]1CCCN1CCCOC2=CC=C(C=C2)C3=C(N4CC5=CC=CC=C5CN=C4S3)C |
Canonical SMILES |
CC1CCCN1CCCOC2=CC=C(C=C2)C3=C(N4CC5=CC=CC=C5CN=C4S3)C |
Origin of Product |
United States |
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